Gona-1,3,5,7,9,11-hexaen-17-one
Description
Gona-1,3,5,7,9,11-hexaen-17-one is a polycyclic ketone characterized by a conjugated hexaene system (six alternating double bonds) fused within a gonane skeleton.
Properties
CAS No. |
5836-87-3 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(13S,14R)-13,14,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H14O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-8,15-16H,9-10H2/t15-,16-/m0/s1 |
InChI Key |
PBRRDBXFEFZRTG-HOTGVXAUSA-N |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@@H]1C3=C(C=C2)C4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CC(=O)C2C1C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5,7,9,11-hexaen-17-one typically involves multiple steps, including the formation of the polyunsaturated backbone and the introduction of the ketone functional group. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives, which undergo a series of aldol condensations, dehydrogenations, and cyclizations to form the desired compound. Reaction conditions often include the use of strong bases, such as sodium hydroxide, and high temperatures to facilitate the formation of the polyunsaturated system.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products. The final product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Gona-1,3,5,7,9,11-hexaen-17-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur at the double bonds, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or acids (e.g., sulfuric acid) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Gona-1,3,5,7,9,11-hexaen-17-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyunsaturated systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which Gona-1,3,5,7,9,11-hexaen-17-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, potentially affecting cellular functions and signaling processes.
Comparison with Similar Compounds
Structural Analogues by Double Bond Count
Hexaenones
Gona-1,3,5,7,9,11-hexaen-17-one (Parent Compound)
- Structure : Hypothesized to have a fully conjugated hexaene system (positions 1,3,5,7,9,11) with a ketone at position 15.
- Properties : High conjugation likely enhances UV absorption and photostability.
- 11-Methylgona-1(10),2,4,6,8,13-hexaen-17-one (CAS 27343-48-2) Substituents: Methyl group at position 11. Molecular Formula: C₁₈H₁₆O.
Gona-1,5,7,9,11,13-hexaen-17-one,3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 143216-83-5)
Heptaenones
Gona-1,3,5,7,9,11,13-heptaen-17-one,7-methyl (CAS 30835-65-5)
3-Methoxy-17-methylgona-1,3,5,7,9,11,13-heptaene (CAS 26584-90-7)
Pentaenones
13α-Ethyl-3-methoxygona-1,3,5,7,9-pentaen-17-one (CAS 69853-74-3)
Gona-1,3,5,7,9-pentaen-17-one,13-ethyl-3-hydroxy- (CAS 30788-51-3)
Data Table: Comparative Analysis
| Compound Name | Double Bonds | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Properties |
|---|---|---|---|---|---|---|
| This compound (Parent) | 6 | None | C₁₈H₁₄O | 246.30 | N/A | High conjugation, photostable |
| 11-Methylgona-...hexaen-17-one | 6 | 11-methyl | C₁₈H₁₆O | 248.32 | 27343-48-2 | Increased hydrophobicity |
| 7-Methylgona-heptaen-17-one | 7 | 7-methyl | C₁₈H₁₄O | 246.30 | 30835-65-5 | Extended conjugation, reactive |
| 3-Methoxy-17-methylgona-heptaene | 7 | 3-methoxy, 17-methyl | C₁₉H₂₀O₂ | 280.36 | 26584-90-7 | Enhanced solubility |
| 13α-Ethyl-3-methoxygona-pentaen-17-one | 5 | 13α-ethyl, 3-methoxy | C₂₀H₂₂O₂ | 294.39 | 69853-74-3 | Stereochemical complexity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
